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Introduction

T-1095 is a first-generation, orally active sodium-glucose cotransporter (SGLT) inhibitor.[1][2] It

is a synthetic derivative of phlorizin, a naturally occurring compound found in the bark of apple

trees.[3][4] T-1095 functions by inhibiting SGLT1 and SGLT2, which are responsible for glucose

reabsorption in the intestines and kidneys, respectively.[5] By blocking these transporters, T-
1095 increases urinary glucose excretion, thereby lowering blood glucose levels.[3] Although it

showed promise in preclinical studies for the treatment of type 2 diabetes, its development was

limited due to issues with toxicity and poor selectivity.[1][6] Nevertheless, T-1095 remains a

valuable tool for researchers studying glucose metabolism and the effects of SGLT inhibition in

rodent models of diabetes.

These application notes provide recommended dosages and detailed protocols for the use of

T-1095 in long-term studies in rodents, based on published preclinical research.

Data Presentation: T-1095 Dosage in Rodent Studies
The following table summarizes the recommended dosages of T-1095 for both acute and

chronic long-term studies in various rodent models.
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Animal
Model

Study
Duration

Administrat
ion Route

Dosage
Key
Findings

Reference

Mice (db/db) Single Dose Oral (p.o.)
10, 30, 100

mg/kg

Dose-

dependent

reduction in

blood glucose

and increase

in urinary

glucose

excretion.[2]

[7]

[2][7]

Mice (db/db) 12 weeks
0.1% w/w in

chow

Approx. 152

mg/kg/day

Decreased

blood glucose

and HbA1c,

improved

glucose

intolerance,

and

suppressed

the

development

of diabetic

nephropathy.

[7]

[7]

Mice (db/db) 12 weeks
0.03% w/w in

chow

Approx. 50

mg/kg/day

Dose-

dependent

lowering of

blood glucose

and HbA1c.

[7]

[7]

Rats (STZ-

induced

diabetic)

Single Dose Oral (p.o.) 30, 100

mg/kg

Markedly

lowered

blood glucose

levels with a

concomitant

[8]
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increase in

urinary

glucose

excretion.[8]

Rats (STZ-

induced

diabetic)

4 weeks

0.03% and

0.1% w/w in

diet

Not specified

Improved

hyperglycemi

a and dose-

dependently

decreased

HbA1c.[9][10]

[9][10]

Rats (STZ-

induced

diabetic)

6 weeks 0.1% in diet Not specified

Improved

hyperglycemi

a, plasma

free fatty

acids, and

ketone body

levels;

improved

glucose

tolerance and

insulin

secretion.[8]

[8]

Rats (STZ-

induced

diabetic)

8 weeks
0.1% w/w in

diet
Not specified

Reduced

blood glucose

and HbA1c,

prevented the

elevation of

urinary

albumin and

kidney

weight, and

prevented the

development

of epithelial

vacuolation.

[9][10]

[9][10]
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Rats (STZ-

induced

diabetic)

4 weeks

0.01 - 0.1%

w/w in food

admixture

Not specified

Suppressed

blood glucose

levels.[11]

[11]
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Diagrams
Mechanism of Action of T-1095

Renal Proximal Tubule

SGLT2 Glucose
Reabsorption

Bloodstream

Urinary Glucose
Excretion

T-1095
Inhibits

Click to download full resolution via product page

Caption: Mechanism of T-1095 in the renal proximal tubule.

Experimental Workflow for Long-Term Rodent Studies

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/11138738/
https://pubmed.ncbi.nlm.nih.gov/11138738/
https://www.benchchem.com/product/b1682860?utm_src=pdf-body
https://www.benchchem.com/product/b1682860?utm_src=pdf-body-img
https://www.benchchem.com/product/b1682860?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682860?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Select Animal Model
(e.g., db/db mice, STZ-induced rats)

Acclimatization Period

Baseline Measurements
(Blood Glucose, Body Weight, etc.)

Randomize into Groups
(Control vs. T-1095)

Chronic T-1095 Administration
(e.g., in diet for 4-12 weeks)

Regular Monitoring
(Blood Glucose, Body Weight, Food/Water Intake)

Endpoint Measurements
(HbA1c, Plasma Insulin, Kidney Histology)

At study termination

Interim Tests
(e.g., OGTT)

Periodically

Data Analysis

End

Click to download full resolution via product page

Caption: General workflow for a long-term T-1095 study in rodents.
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Experimental Protocols
1. Acute Oral Administration in db/db Mice

Objective: To determine the acute dose-dependent effects of T-1095 on blood glucose and

urinary glucose excretion.

Animals: Male C57BL/KsJ-db/db mice and their normoglycemic db/+m littermates.

Drug Preparation: T-1095 is suspended in a suitable vehicle (e.g., 0.5% methylcellulose

solution).

Procedure:

Fast mice overnight.

Administer T-1095 orally by gavage at doses of 10, 30, and 100 mg/kg.[7] The control

group receives the vehicle only.

Collect blood samples from the tail vein at 0, 1, 2, 3, 5, and 8 hours post-administration to

measure blood glucose levels.[7]

House mice in metabolic cages to collect urine for 24 hours to measure urinary glucose

excretion.[7]

2. Chronic Administration in Diet to db/db Mice

Objective: To evaluate the long-term effects of T-1095 on glycemic control and diabetic

complications.

Animals: Male C57BL/KsJ-db/db mice.

Drug Preparation: T-1095 is mixed into the powdered rodent chow at concentrations of

0.03% and 0.1% (w/w).[7]

Procedure:
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House mice individually and provide them with the T-1095 containing diet or a control diet

ad libitum for 12 weeks.[7]

Monitor body weight and food intake periodically.

Measure blood glucose and HbA1c levels at regular intervals (e.g., every 4 weeks).[7]

Perform an oral glucose tolerance test (OGTT) at the end of the treatment period.[7]

At the end of the study, collect blood for plasma insulin measurement and harvest

pancreata and kidneys for histological analysis.[7]

3. Chronic Administration in Diet to STZ-Induced Diabetic Rats

Objective: To assess the long-term efficacy of T-1095 in a model of type 1 diabetes.

Animals: Male Sprague-Dawley rats with diabetes induced by a single intraperitoneal

injection of streptozotocin (STZ).

Drug Preparation: T-1095 is incorporated into the standard rat diet at a concentration of 0.1%

(w/w).[8][9][10]

Procedure:

After STZ induction and confirmation of diabetes, randomize rats into control and T-1095
treatment groups.

Provide the respective diets for a period of 4 to 8 weeks.[9][10]

Monitor blood glucose, HbA1c, body weight, and food and water intake throughout the

study.

At the end of the study, collect urine to measure albumin excretion and harvest kidneys for

histopathological examination to assess diabetic nephropathy.[9][10]

Important Considerations:
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Animal Welfare: All animal experiments should be conducted in accordance with institutional

and national guidelines for the care and use of laboratory animals.

Vehicle Selection: The choice of vehicle for oral administration should be based on the

solubility of T-1095 and its compatibility with the animal model.

Diet Preparation: When incorporating T-1095 into the diet, ensure homogenous mixing to

provide a consistent dose.

Monitoring: Regular monitoring of animal health, including body weight and clinical signs, is

crucial throughout the study.

Disclaimer: These protocols are intended as a guide and may require optimization based on

specific experimental goals and laboratory conditions. Researchers should consult the primary

literature for more detailed methodologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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